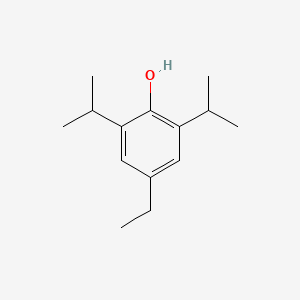
Phenol, 2,6-diisopropyl-4-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,6-diisopropyl-4-ethyl- is a substituted phenol compound known for its unique chemical properties and applications. This compound is characterized by the presence of two isopropyl groups and one ethyl group attached to the phenol ring, which significantly influences its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-diisopropyl-4-ethyl- typically involves the alkylation of phenol with isopropyl and ethyl groups. One common method includes reacting p-hydroxy benzoic acid with an alkylating agent in the presence of an aqueous mineral acid, followed by basification and subsequent washings . The resulting product is then decarboxylated in the presence of a high boiling solvent and sodium hydroxide as a catalyst at high temperature to yield the desired compound .
Industrial Production Methods
Industrial production of Phenol, 2,6-diisopropyl-4-ethyl- often involves similar synthetic routes but on a larger scale. The process is optimized to ensure high purity and yield, making the compound suitable for pharmaceutical and other applications .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2,6-diisopropyl-4-ethyl- undergoes various chemical reactions, including:
Reduction: Reduction of quinones derived from this compound can yield hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine and nitric acid are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Phenol, 2,6-diisopropyl-4-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.
Industry: Employed in the manufacture of various industrial products, including resins and polymers.
Wirkmechanismus
The mechanism of action of Phenol, 2,6-diisopropyl-4-ethyl- involves its interaction with free radicals to form phenoxyl radicals, which contribute to its antioxidant properties . In medical applications, it acts on the GABA-A receptor, enhancing its activity and leading to sedative and hypnotic effects .
Vergleich Mit ähnlichen Verbindungen
Phenol, 2,6-diisopropyl-4-ethyl- can be compared with other similar compounds such as:
2,6-Diisopropylphenol:
2,4-Diisopropylphenol: An isomeric form of Propofol, known for its antioxidant properties.
4-Hexylresorcinol: A phenolic compound used as an antiseptic and in mouthwashes.
The uniqueness of Phenol, 2,6-diisopropyl-4-ethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
74926-86-6 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
4-ethyl-2,6-di(propan-2-yl)phenol |
InChI |
InChI=1S/C14H22O/c1-6-11-7-12(9(2)3)14(15)13(8-11)10(4)5/h7-10,15H,6H2,1-5H3 |
InChI-Schlüssel |
YRCCZBQVHILNDN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C(=C1)C(C)C)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




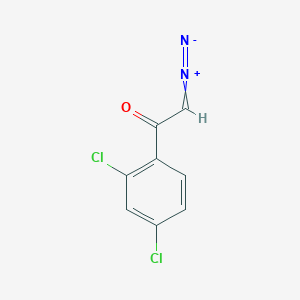
![3-[Bis(methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14449877.png)
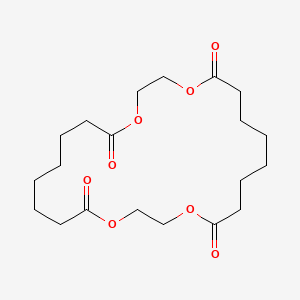
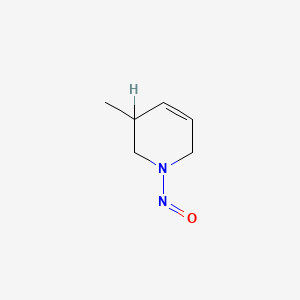
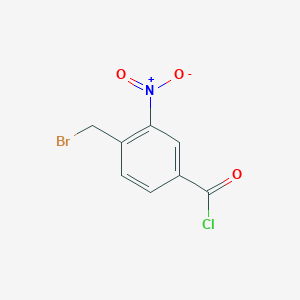
![Ethyl 3-[(butan-2-yl)amino]but-2-enoate](/img/structure/B14449914.png)
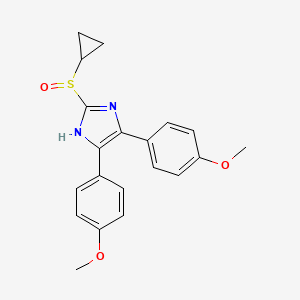

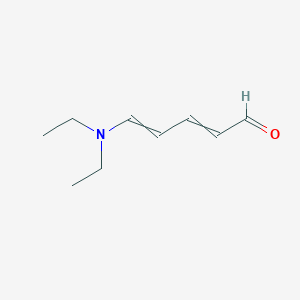
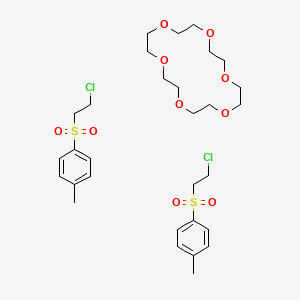

![5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14449968.png)
